molecular formula C15H16Cl2N2O3 B12948697 3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione CAS No. 90815-18-2

3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione

Cat. No.: B12948697
CAS No.: 90815-18-2
M. Wt: 343.2 g/mol
InChI Key: ZBZDZLNLPCJLNI-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a dichlorophenyl group attached to the imidazolidine ring, which is further substituted with a hexanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with hexanoylimidazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced imidazolidine compounds, and substituted phenyl derivatives .

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the hexanoyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90815-18-2

Molecular Formula

C15H16Cl2N2O3

Molecular Weight

343.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione

InChI

InChI=1S/C15H16Cl2N2O3/c1-2-3-4-5-13(20)18-9-14(21)19(15(18)22)12-7-10(16)6-11(17)8-12/h6-8H,2-5,9H2,1H3

InChI Key

ZBZDZLNLPCJLNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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